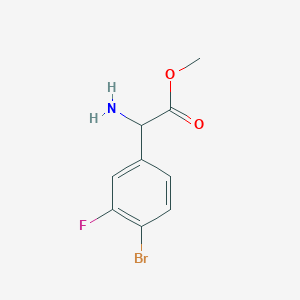
(R)-2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a bromine atom at the 3-position of the pyridine ring and an aminoethanol group at the 2-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the aminoethanol group. One common method involves the bromination of 2-pyridyl ethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the bromination process and avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aminoethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the aminoethanol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include azido, thiocyanato, or other substituted derivatives.
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: Products include reduced pyridine derivatives or modified aminoethanol groups.
Applications De Recherche Scientifique
(2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and aminoethanol group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-bromopyridine: Lacks the ethan-1-ol group, making it less versatile in certain reactions.
3-bromo-2-pyridylmethanol: Similar structure but with a methanol group instead of aminoethanol.
2-amino-3-chloropyridine: Chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
(2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the aminoethanol group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |
Clé InChI |
KUCLOJPWMGDHNA-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=C(N=C1)[C@H](CO)N)Br |
SMILES canonique |
C1=CC(=C(N=C1)C(CO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)






![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)


![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)

